Cas no 850751-72-3 (2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/850751-72-3x500.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 2-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- SMR000221069
- MLS000330963
- HMS2552N14
- BBL010745
- SBB038896
- STK568119
- UPCMLD0ENAT5327303:001
- 2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 2-[4-(4-methoxyphenyl)piperazinyl]-4-oxo-5-hydropyridino[1,
- 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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- インチ: 1S/C20H20N4O3/c1-27-16-7-5-15(6-8-16)22-10-12-23(13-11-22)19-17(14-25)20(26)24-9-3-2-4-18(24)21-19/h2-9,14H,10-13H2,1H3
- InChIKey: IDBANIMZRNPOOM-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C=O)=C(N=C2C=CC=CN21)N1CCN(C2C=CC(=CC=2)OC)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 724
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 65.4
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18322881-0.05g |
850751-72-3 | 90% | 0.05g |
$212.0 | 2023-11-13 |
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 関連文献
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2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehydeに関する追加情報
Compound CAS No 850751-72-3: 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
The compound with CAS No 850751-72-3, known as 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of pyridopyrimidines, which are known for their diverse biological activities and structural versatility. The molecule incorporates a piperazine ring, a methoxyphenyl group, and a carbaldehyde moiety, all of which contribute to its unique chemical properties and functional groups.
Recent studies have highlighted the importance of pyridopyrimidines in targeting various disease pathways, including cancer and neurodegenerative disorders. The piperazine ring in this compound is a well-known structural motif in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological targets. The methoxyphenyl group adds electronic diversity and enhances the molecule's lipophilicity, which is crucial for drug absorption and bioavailability.
The carbaldehyde moiety at position 3 introduces additional reactivity and functionalization potential. This group can participate in various chemical reactions, such as condensation reactions or cross-coupling reactions, enabling the synthesis of more complex derivatives. Such derivatives can be explored for their ability to modulate enzyme activity or bind to specific receptors, making them valuable candidates in therapeutic research.
From a synthetic standpoint, the construction of this compound involves multi-step organic synthesis techniques. The synthesis typically begins with the preparation of the pyridopyrimidine core, followed by the introduction of the piperazine ring and the methoxyphenyl substituent. Advanced methodologies such as Suzuki-Miyaura coupling or Stille coupling may be employed to achieve high yields and selectivity in these transformations.
Structural elucidation of this compound has been achieved through advanced analytical techniques such as NMR spectroscopy and mass spectrometry. These techniques provide critical insights into the molecular structure and confirm the presence of all functional groups as intended. The compound's physical properties, including its melting point, solubility, and stability under various conditions, have also been characterized to facilitate its use in further studies.
In terms of biological activity, preliminary assays have demonstrated that this compound exhibits potent inhibitory effects on certain kinases involved in cellular signaling pathways. Kinase inhibition is a key strategy in anticancer therapy, as it can disrupt tumor growth and metastasis. Furthermore, the compound's ability to cross the blood-brain barrier suggests its potential utility in treating central nervous system disorders.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies reveal that the molecule can bind effectively to target proteins with high affinity and specificity. Such findings underscore its potential as a lead compound for drug development programs targeting specific pathological conditions.
The development of analogs based on this compound is an active area of research. By modifying substituents on the piperazine ring or altering the pyridopyrimidine core, researchers aim to optimize pharmacokinetic properties such as bioavailability and half-life while maintaining or enhancing biological activity.
In conclusion, CAS No 850751-72-3 represents a promising candidate in the realm of medicinal chemistry due to its unique structure and versatile functional groups. Its potential applications span across multiple therapeutic areas, making it a subject of intense research interest within both academic and industrial settings.
850751-72-3 (2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) 関連製品
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